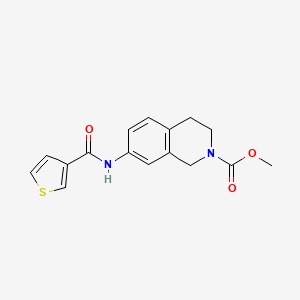

methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

methyl 7-(thiophene-3-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-21-16(20)18-6-4-11-2-3-14(8-13(11)9-18)17-15(19)12-5-7-22-10-12/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFRDMFPGXCSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Group Reduction

A common strategy involves catalytic hydrogenation of 7-nitro-3,4-dihydroisoquinoline-2-carboxylic acid derivatives. For example, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes hydrogenation over Pd/C in ethanol to yield the 7-amino analogue, which is subsequently deprotected and esterified.

Reaction Conditions :

Direct Amination

Alternative routes employ nucleophilic aromatic substitution (SNAr) on halogenated precursors. For instance, 7-bromo-3,4-dihydroisoquinoline-2-carboxylic acid methyl ester reacts with ammonia in DMF at 120°C to afford the 7-amino derivative.

Optimization Insight :

Amide Coupling with Thiophene-3-Carboxylic Acid

The 7-amino intermediate undergoes coupling with thiophene-3-carboxylic acid using activating agents such as HATU or EDC/HOBt.

HATU-Mediated Coupling

Adapting methods from, the amine (1.0 equiv) reacts with thiophene-3-carboxylic acid (1.2 equiv) in DMF using HATU (1.5 equiv) and DIPEA (3.0 equiv) at room temperature for 16 hours.

Typical Procedure :

EDC/HOBt-Mediated Coupling

A slower but cost-effective alternative uses EDC/HOBt in dichloromethane (DCM).

Procedure :

- Dissolve the amine (6.45 mmol) and thiophene-3-carboxylic acid (7.1 mmol) in DCM.

- Add EDC (7.74 mmol), HOBt (7.74 mmol), and triethylamine (12.9 mmol).

- Stir for 9 days at 25°C.

Esterification Methods

The methyl ester at position 2 is introduced via acid-catalyzed esterification of the corresponding carboxylic acid.

Sulfuric Acid-Mediated Esterification

Adapted from, the carboxylic acid (0.053 mol) is refluxed in methanol with H₂SO₄ (4.3 mL) for 3 hours.

Key Data :

Optimization and Comparative Analysis

Coupling Agent Efficiency

| Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HATU/DIPEA | DMF | 16 | 89 |

| EDC/HOBt | DCM | 216 | 24 |

HATU offers superior efficiency but higher cost, while EDC/HOBt suits small-scale syntheses.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The thiophene ring is particularly reactive and can participate in electrophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and nickel or palladium catalysts for coupling reactions . Reaction conditions often involve refluxing in dry solvents such as methanol or toluene .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. For example, it has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. The compound's mechanism of action may involve:

- Interaction with Enzymes : The thiophene ring can interact with specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : By influencing key signaling pathways, it can induce apoptosis in cancer cells.

In vitro studies have shown that derivatives of this compound exhibit IC50 values (the concentration required to inhibit cell growth by 50%) in low micromolar ranges against human cancer cell lines such as HCT-116 and MCF-7 .

Material Science Applications

Beyond its biological applications, this compound is also explored in material science. Its unique electronic properties make it suitable for:

- Organic Electronics : Due to its ability to form π-stacking interactions, it can be utilized in organic semiconductors.

- Sensors : The compound's reactivity allows it to be employed in sensor technology for detecting various chemical species.

Mechanism of Action

The mechanism of action of methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity . The isoquinoline moiety can also participate in binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include tert-butyl-substituted dihydroisoquinoline carboxylates with diverse 7-position substituents (Table 1).

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Trifluoromethyl (BD170940) increases metabolic stability but reduces polarity . Hydroxyphenyl (7b) introduces polarity but may limit membrane permeability .

Comparison with Analogues :

- tert-Butyl Derivatives (7a–7e) : Synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic esters) or alkylation, with yields ranging from 53% to 96% . Microwave conditions improved efficiency in some cases .

- Trifluoromethyl Derivative (BD170940) : Prepared via halogen exchange or direct trifluoromethylation, with purity >95% .

- Hydroxy-Substituted Analogues (PI-17968–PI-17971) : Synthesized via hydroxylation or demethylation, achieving >97% purity .

Physicochemical Properties

Target Compound :

Biological Activity

Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 3,4-dihydroisoquinoline derivatives, which are known for their diverse biological activities. The presence of the thiophene ring in conjunction with the isoquinoline moiety enhances its chemical reactivity and potential therapeutic applications.

Anticancer Properties

Research has indicated that derivatives of 3,4-dihydroisoquinoline exhibit significant anticancer activity. For instance, a study exploring various carboxamide derivatives showed that modifications to the isoquinoline structure could lead to enhanced inhibitory effects against cancer cell lines. The lead compound from this study demonstrated superior pharmacokinetic properties compared to existing drugs like Olaparib, a known PARP inhibitor .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Olaparib | PARP Inhibitor | 0.5 | |

| Other Dihydroisoquinoline Derivatives | Various (e.g., antibacterial) | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiophene derivatives have shown promising results against various bacterial strains. For example, studies on related compounds have reported effective inhibition against Gram-positive bacteria, suggesting that this compound could possess similar properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that isoquinoline derivatives can trigger programmed cell death in cancer cells.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Case Study 1 : A derivative demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a defined period.

- Case Study 2 : Another study highlighted the compound's ability to enhance the effects of existing chemotherapy agents, suggesting a potential role as an adjuvant treatment.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling thiophene-3-carboxylic acid derivatives (e.g., activated esters or acid chlorides) with a 7-amino-substituted dihydroisoquinoline core using coupling agents like HATU or EDCI in anhydrous DMF or dichloromethane .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates and enhance reaction efficiency .

- Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to avoid decomposition of sensitive functional groups .

Q. Example Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.